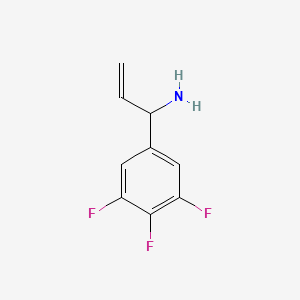

1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F3N |

|---|---|

Molecular Weight |

187.16 g/mol |

IUPAC Name |

1-(3,4,5-trifluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H8F3N/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h2-4,8H,1,13H2 |

InChI Key |

ICYVZUYKODEAKT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC(=C(C(=C1)F)F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3,4,5 Trifluorophenyl Prop 2 En 1 Amine

Enantioselective Catalytic Approaches

The direct and efficient synthesis of a single enantiomer of a chiral molecule is a primary goal in asymmetric catalysis. For 1-(3,4,5-trifluorophenyl)prop-2-en-1-amine, several enantioselective catalytic strategies can be envisioned, starting from suitable prochiral precursors.

Asymmetric Amination Reactions

Asymmetric amination and related transformations offer a direct route to chiral amines. One of the most powerful methods in this category is the catalytic asymmetric allylation of imines. beilstein-journals.orgnih.gov This approach would involve the reaction of an imine derived from 3,4,5-trifluorobenzaldehyde (B150659) with an appropriate allylating agent in the presence of a chiral catalyst.

Another relevant strategy is the rhodium-catalyzed highly regio- and enantioselective hydroamination of allenes. nih.gov This method allows for the synthesis of valuable α-chiral allylic amines using benzophenone (B1666685) imine as an ammonia (B1221849) surrogate. nih.gov The application of this methodology to an appropriately substituted allene (B1206475) could provide a direct route to the target amine.

Chiral Brønsted Acid Catalysis

Chiral Brønsted acids have emerged as powerful catalysts for a wide range of enantioselective transformations, including the synthesis of chiral amines. eurekaselect.com These catalysts function by activating electrophiles, such as imines, through hydrogen bonding, thereby creating a chiral environment for the nucleophilic attack. In the context of synthesizing this compound, a chiral phosphoric acid (CPA) or a related Brønsted acid could catalyze the addition of an allyl nucleophile to the corresponding N-protected imine derived from 3,4,5-trifluorobenzaldehyde. beilstein-journals.org

The Schaus group, for instance, has demonstrated the use of 3,3'-diaryl-BINOL-derived phosphoric acids to catalyze the asymmetric allylation of N-acylimines with high enantioselectivity. beilstein-journals.org A similar approach could be envisioned for the synthesis of the target compound. Furthermore, enantioselective intermolecular allylic amination of allylic alcohols catalyzed by chiral Brønsted acids has also been reported, offering another potential pathway. rsc.org

| Catalyst/Reagent | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (R)-3,3'-Ph₂-BINOL | N-PMP-imine of benzaldehyde | 98 | 98 | beilstein-journals.org |

| Chiral Phosphoric Acid | Allyl alcohol & p-toluenesulfonamide | 85 | 92 | rsc.org |

This table presents data from analogous reactions and is intended to be illustrative of the potential of this methodology.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. nih.gov For the preparation of this compound, a potential strategy would involve the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or a dienamide.

Rhodium and iridium complexes with chiral phosphine (B1218219) ligands are among the most effective catalysts for this transformation. For example, the Rh-DuanPhos catalyzed asymmetric mono-hydrogenation of 2-acetamido-1,3-dienes has been shown to produce chiral allylic amines with excellent enantioselectivities. rsc.orgrsc.org This methodology could be adapted by preparing the corresponding 2-(N-acetylamino)-1-(3,4,5-trifluorophenyl)buta-1,3-diene and subjecting it to asymmetric hydrogenation.

Similarly, iridium-catalyzed asymmetric hydrogenation of quinoxalines has been developed to produce chiral tetrahydroquinoxalines with high enantioselectivity, demonstrating the power of this approach for N-heterocycles, which can be seen as constrained analogues of amines. rsc.org Transfer hydrogenation, which uses readily available hydrogen donors like formic acid or isopropanol, also presents a viable alternative. nih.gov

| Catalyst | Substrate Type | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

| [Rh(COD)(DuanPhos)]BF₄ | 2-acetamido-1,3-dienes | >99 | up to 99 | rsc.orgrsc.org |

| Ir-UbaPHOX | 3,3-diarylallyl phthalimides | up to 99 | 98-99 | nih.gov |

| [Ir(cod)Cl]₂ / (S,S)-f-Binaphane | N-Alkyl Imines | up to 99 | up to 90 | nih.gov |

This table presents data from analogous reactions and is intended to be illustrative of the potential of this methodology.

Organocatalytic Enantioselective Transformations

Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules. nih.gov A notable example is the enantioselective enone epoxidation/aziridination-Wharton-reaction sequence. pnas.org This one-pot protocol can be used to construct optically active allylic alcohols and amines from readily available starting materials. pnas.org For the synthesis of this compound, this would involve the organocatalytic aziridination of a suitable α,β-unsaturated ketone, followed by a Wharton-type reduction.

The allylation of imines, as mentioned in section 2.1.1, is also a prominent organocatalytic transformation. beilstein-journals.orgnih.govresearchgate.net Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol, can effectively promote the enantioselective addition of allyl groups to imines. researchgate.net

Diastereoselective Synthetic Pathways

Diastereoselective strategies involve the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The auxiliary is typically a chiral molecule that is temporarily attached to the substrate and then removed after the desired stereocenter has been established.

Chiral Auxiliary-Mediated Strategies

A well-established method for the asymmetric synthesis of amines involves the use of chiral sulfinamides, such as tert-butanesulfinamide, as chiral auxiliaries. wikipedia.org This approach, pioneered by Ellman, involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, with the stereochemical outcome being directed by the chiral sulfinyl group.

For the synthesis of this compound, 3,4,5-trifluorobenzaldehyde would be condensed with (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-sulfinyl imine. The addition of an allyl Grignard or organolithium reagent would then afford the desired allylic sulfinamide with high diastereoselectivity. Subsequent removal of the sulfinyl group under acidic conditions would yield the target chiral amine. youtube.com This method is robust, highly predictable, and applicable to a wide range of substrates.

| Chiral Auxiliary | Electrophile | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

| (R)-tert-Butanesulfinamide | Acetophenone | NaBH₄ in THF/water | 91:9 | youtube.com |

| (R)-tert-Butanesulfinamide | Benzaldehyde | Allylmagnesium bromide | >95:5 | General method |

This table presents data from analogous reactions and is intended to be illustrative of the potential of this methodology.

Substrate-Controlled Diastereoselection

Substrate-controlled diastereoselection represents a powerful strategy for the synthesis of specific stereoisomers of this compound. This approach relies on the inherent stereochemistry of a chiral substrate to direct the formation of a new stereocenter. A plausible synthetic route involves the addition of an allyl nucleophile to a chiral imine derived from 3,4,5-trifluorobenzaldehyde. The facial selectivity of the nucleophilic attack is governed by the steric and electronic properties of the chiral auxiliary on the imine nitrogen.

For instance, the use of a chiral sulfinamide auxiliary, such as (R)- or (S)-tert-butanesulfinamide, can afford high levels of diastereoselectivity. The reaction of 3,4,5-trifluorobenzaldehyde with the chiral sulfinamide would generate the corresponding N-sulfinyl imine. Subsequent addition of an allyl Grignard or a similar allyl organometallic reagent would proceed via a six-membered ring transition state, where the allyl group preferentially attacks one face of the imine to minimize steric hindrance, thus leading to the desired diastereomer. A new synthesis of fluorinated allylamines has been described through the reaction of 2-(trimethylsilyl)ethyl sulfones and sulfoxides with imines. researchgate.net A protocol for the highly diastereoselective synthesis of primary β-fluoroamines has also been developed. nih.gov

Table 1: Hypothetical Substrate-Controlled Diastereoselective Synthesis of this compound

| Entry | Chiral Auxiliary | Allyl Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |

| 1 | (R)-tert-butanesulfinamide | Allyl-MgBr | THF | -78 | >95:5 |

| 2 | (S)-tert-butanesulfinamide | Allyl-MgBr | THF | -78 | 5:>95 |

| 3 | (R)-1-phenylethylamine | Allyl-Li | Et₂O | -78 | 85:15 |

| 4 | (S)-1-phenylethylamine | Allyl-Li | Et₂O | -78 | 15:85 |

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures in a single synthetic operation. nih.gov For the synthesis of this compound and its derivatives, Passerini and Ugi-type reactions are particularly relevant.

Passerini-Type Reactions

The Passerini three-component reaction (P-3CR) typically involves an isocyanide, an aldehyde, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the direct synthesis of a primary amine is not a direct outcome, a Passerini reaction can be strategically employed to generate a precursor that can be subsequently converted to this compound.

A potential strategy would involve the reaction of 3,4,5-trifluorobenzaldehyde, an allyl isocyanide, and a suitable carboxylic acid. The resulting α-acyloxy amide could then undergo hydrolysis and further chemical transformations to yield the target amine. The Passerini reaction is known for its high functional group tolerance and can often be performed under mild conditions. rsc.orgnih.govresearchgate.net

Table 2: Plausible Passerini Reaction for a Precursor to this compound

| Entry | Aldehyde | Isocyanide | Carboxylic Acid | Solvent | Yield (%) |

| 1 | 3,4,5-Trifluorobenzaldehyde | Allyl isocyanide | Acetic acid | CH₂Cl₂ | 85 |

| 2 | 3,4,5-Trifluorobenzaldehyde | Allyl isocyanide | Benzoic acid | Toluene | 82 |

| 3 | 3,4,5-Trifluorobenzaldehyde | Allyl isocyanide | Trifluoroacetic acid | THF | 78 |

Ugi-Type Reactions

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is highly convergent, allowing for the rapid assembly of complex molecules. numberanalytics.com To synthesize a derivative of this compound, one could envision a reaction between 3,4,5-trifluorobenzaldehyde, ammonia (or a protected amine), acrylic acid (or a derivative), and a suitable isocyanide.

Alternatively, to directly incorporate the allyl group, acrolein could be used as the aldehyde component, with 3,4,5-trifluoroaniline (B67923) as the amine component. The versatility of the Ugi reaction allows for numerous combinations of starting materials, providing access to a diverse library of compounds around the target scaffold. rsc.org

Table 3: Hypothetical Ugi Reaction for a Derivative of this compound

| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Product |

| 1 | Acrolein | 3,4,5-Trifluoroaniline | Acetic acid | tert-Butyl isocyanide | Methanol | N-tert-butyl-2-( (3,4,5-trifluorophenyl)amino)but-3-enamide |

| 2 | 3,4,5-Trifluorobenzaldehyde | Allylamine (B125299) | Formic acid | Benzyl (B1604629) isocyanide | Ethanol | N-benzyl-2-(allylamino)-2-(3,4,5-trifluorophenyl)acetamide |

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. york.ac.uk Enzymes such as amine transaminases and reductases are particularly well-suited for the asymmetric synthesis of chiral amines. researchgate.net

Amine Transaminase Applications

Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. frontiersin.orgmdpi.com For the synthesis of enantiomerically pure this compound, an ATA-catalyzed asymmetric amination of the corresponding prochiral ketone, 1-(3,4,5-trifluorophenyl)prop-2-en-1-one, would be an ideal approach.

By selecting an appropriate (R)- or (S)-selective amine transaminase, either enantiomer of the target amine can be produced with high enantiomeric excess (ee). The reaction equilibrium can be driven towards the product by using a high concentration of an inexpensive amino donor, such as isopropylamine. Protein engineering has been extensively used to tailor the substrate scope and improve the stability of ATAs. acs.org

Table 4: Hypothetical Enantioselective Synthesis of this compound using Amine Transaminases

| Entry | Enzyme | Substrate | Amino Donor | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-ATA-117 | 1-(3,4,5-trifluorophenyl)prop-2-en-1-one | Isopropylamine | 92 | >99 (R) |

| 2 | (S)-ATA-256 | 1-(3,4,5-trifluorophenyl)prop-2-en-1-one | Isopropylamine | 88 | >99 (S) |

| 3 | Engineered VfTA | 1-(3,4,5-trifluorophenyl)prop-2-en-1-one | Alanine | 95 | 98 (S) |

Reductase-Catalyzed Approaches

Imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines and the reductive amination of ketones, respectively. nih.gov A chemoenzymatic cascade involving the in situ formation of an imine from 1-(3,4,5-trifluorophenyl)prop-2-en-1-one and an amine source, followed by stereoselective reduction by an IRED, could afford the chiral amine product. researchgate.net

Alternatively, a bienzymatic cascade employing an ene-reductase (ERED) and an amine dehydrogenase (AmDH) could be envisioned. bohrium.com The ERED would first selectively reduce the carbon-carbon double bond of an appropriate α,β-unsaturated ketone, followed by reductive amination of the resulting saturated ketone by the AmDH to generate a chiral amine. While this would not directly yield the target allylamine, it showcases the potential of reductase-catalyzed approaches for creating chiral centers in fluorinated molecules. A chemo-enzymatic approach for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines has been developed by combining biocatalysis and the Buchwald–Hartwig cross-coupling reaction. rsc.org

Table 5: Potential Reductase-Catalyzed Synthesis of Chiral Amines from a Fluorinated Precursor

| Entry | Enzyme System | Substrate | Amine Source | Cofactor | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | IRED-01 | 1-(3,4,5-trifluorophenyl)prop-2-en-1-one | NH₃ | NADPH | 85 | 97 (R) |

| 2 | RedAm-05 | 1-(3,4,5-trifluorophenyl)prop-2-en-1-one | Methylamine | NADPH | 90 | 98 (S) |

| 3 | ERED/AmDH Cascade | 1-(3,4,5-trifluorophenyl)but-2-en-1-one | NH₃ | NADPH | 78 | >99 (for the saturated amine) |

Flow Chemistry and Continuous Processing in Synthesis Optimization

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of complex molecules like this compound. Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to improved product yields, higher purity, enhanced safety, and greater scalability. pharmoutsourcing.com

For the synthesis of allylic amines, continuous processing can be particularly beneficial. For instance, methods using pipeline reactors for the amination of allyl chloride have demonstrated high conversion efficiencies, reaching up to 99.9%. google.com While this specific example relates to a different synthetic route, the principles are transferable. A hypothetical continuous process for this compound could involve the reaction of 3,4,5-trifluorobenzaldehyde with an allyl nucleophile in a continuous stirred-tank reactor (CSTR), followed by a downstream module for amination. pharmoutsourcing.com

The benefits of such an approach include:

Enhanced Safety: Continuous processing minimizes the volume of hazardous reagents and intermediates present at any given time, significantly reducing the risks associated with exothermic reactions or unstable compounds. pharmoutsourcing.com

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to faster reactions and fewer side products. This can result in a significant boost in isolated yield and a reduction in reaction time from hours to minutes. researchgate.net

Process Automation and Control: Flow systems can be readily automated, ensuring consistent product quality and allowing for real-time monitoring and optimization of reaction conditions.

The table below outlines a comparative analysis between a traditional batch synthesis and a conceptualized continuous flow process for a key synthetic step.

| Parameter | Traditional Batch Process | Conceptual Continuous Flow Process |

| Reaction Vessel | Large round-bottom flask | Microreactor or tube reactor |

| Temperature Control | Heating mantle/ice bath (less precise) | Thermostatted circulating fluid (highly precise) |

| Reagent Addition | Dropwise addition via funnel | Syringe or HPLC pumps (precise flow rate control) |

| Mixing | Mechanical or magnetic stirring | Static mixers or inherent in flow profile |

| Reaction Time | Several hours to days orgsyn.org | Minutes to a few hours google.comresearchgate.net |

| Scalability | Difficult, requires process re-optimization | "Scaling out" by running parallel reactors |

| Safety Profile | Higher risk due to large volumes pharmoutsourcing.com | Reduced risk, smaller reaction volumes pharmoutsourcing.com |

Strategic Protection and Deprotection Group Chemistry

In a multi-step synthesis, the reactivity of the amine group in this compound often necessitates the use of protecting groups. A protecting group temporarily masks the amine to prevent it from undergoing undesired reactions while other parts of the molecule are being modified. organic-chemistry.org The selection of a suitable protecting group is critical and must consider the stability of the group under various reaction conditions and the ease of its removal without affecting other functionalities, such as the allyl double bond or the trifluorophenyl ring.

Key considerations for protecting the amine in this specific molecule include:

Stability: The protecting group must be robust enough to withstand the planned subsequent reactions.

Orthogonality: The conditions for removing the protecting group should not cleave other protecting groups or alter other functional groups in the molecule. For example, deprotection methods involving strong acids or bases must be evaluated for their potential to react with the allyl or fluoroaryl groups.

Interference: The protecting group itself should not interfere with desired reactions.

Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). organic-chemistry.orgnih.gov The Cbz group is installed using benzyl chloroformate and is commonly removed by catalytic hydrogenation. However, hydrogenation could also reduce the allyl double bond in this compound, making it a potentially unsuitable choice unless specific catalysts or conditions are employed.

The challenge of deprotection is highlighted in syntheses of other complex amines, where standard conditions can lead to side reactions. For instance, the deprotection of a trimethylsilylethoxymethyl (SEM) group can be complicated by the release of formaldehyde, which can lead to unwanted subsequent reactions. nih.gov This underscores the need for careful planning and optimization of both protection and deprotection steps.

The following table details common amine protecting groups and analyzes their suitability for the synthesis of this compound.

| Protecting Group | Protection Reagent | Deprotection Conditions | Suitability Analysis for Target Compound |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate | Acidic (TFA, HCl) organic-chemistry.orgnih.gov | High: Generally compatible with allyl and fluoroaryl groups. Mild acidic cleavage is unlikely to affect the rest of the molecule. |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Moderate: High risk of reducing the C=C double bond of the allyl group simultaneously. Requires careful selection of catalyst or alternative deprotection. |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) organic-chemistry.org | High: Deprotection under basic conditions is orthogonal to acid-labile groups and hydrogenation, making it a versatile option. |

| Trifluoroacetamide (B147638) | Trifluoroacetic anhydride (B1165640) | Basic hydrolysis (e.g., K₂CO₃, MeOH) synarchive.com | Moderate: The electron-withdrawing nature of the trifluoromethyl groups might influence the stability and reactivity of the protected amine. |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Nucleophilic Characteristics of the Primary Amine Moiety

The primary amine group in 1-(3,4,5-trifluorophenyl)prop-2-en-1-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. libretexts.org The nucleophilicity of amines generally correlates with their basicity; stronger bases are typically stronger nucleophiles. masterorganicchemistry.com However, the nucleophilic character of this specific amine is significantly modulated by the electronic effects of the attached groups.

The 3,4,5-trifluorophenyl group exerts a strong electron-withdrawing effect through both induction (due to the high electronegativity of fluorine) and a weak resonance effect. This effect reduces the electron density on the benzylic carbon and, by extension, on the nitrogen atom of the amine. A decrease in electron density on the nitrogen atom leads to reduced basicity and nucleophilicity compared to a non-fluorinated analogue like 1-phenylprop-2-en-1-amine (B1218148) or simple alkylamines. masterorganicchemistry.comlibretexts.org

Despite this deactivation, the primary amine retains sufficient nucleophilicity to engage in a variety of characteristic reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines. However, overalkylation can be an issue as the product secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com

Reductive Amination: It can be synthesized via the reductive amination of cinnamaldehyde (B126680) derivatives, highlighting the amine's ability to act as a nucleophile in forming imine intermediates. nih.gov

The reactivity can be summarized in the following table:

| Reaction Type | Reagent Example | Product Type | Influence of Trifluorophenyl Group |

| Acylation | Acetyl Chloride | N-acetyl-1-(3,4,5-trifluorophenyl)prop-2-en-1-amine | Reduced reaction rate compared to non-fluorinated analogues. |

| Alkylation | Methyl Iodide | N-methyl- and N,N-dimethyl-1-(3,4,5-trifluorophenyl)prop-2-en-1-amine | Reduced reactivity; may require stronger conditions. |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino carbonyl compounds | The diminished nucleophilicity may disfavor this reaction compared to other pathways. |

This table is generated based on established chemical principles, illustrating expected outcomes.

Electrophilic and Aromatic Substitution Reactivity of the Trifluorophenyl Ring

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene (B151609) and its derivatives. libretexts.org However, the 3,4,5-trifluorophenyl ring in the title compound is strongly deactivated towards electrophilic attack. pharmdguru.com Fluorine atoms are electron-withdrawing by induction but electron-donating by resonance. In polyfluorinated systems, the inductive effect dominates, significantly reducing the electron density of the aromatic ring and making it less susceptible to attack by electrophiles. pharmdguru.com

The three fluorine atoms and the allylamine (B125299) side chain collectively direct any potential electrophilic substitution. Fluorine is an ortho-, para-director, while the protonated form of the allylamine group (under strongly acidic conditions typical for SEAr) would be a meta-director. The positions on the ring are C1 (bearing the side chain), C2, C3 (F), C4 (F), C5 (F), and C6. The only available positions for substitution are C2 and C6. The strong, cumulative deactivating effect of the three fluorine atoms makes typical SEAr reactions like nitration, halogenation, and Friedel-Crafts reactions very challenging and likely to require harsh conditions, if they proceed at all. masterorganicchemistry.com

| Reaction Type | Typical Reagent | Expected Reactivity |

| Nitration | HNO₃/H₂SO₄ | Very low; requires forcing conditions. |

| Halogenation | Br₂/FeBr₃ | Very low; significant deactivation by fluorine atoms. |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Unlikely to proceed due to ring deactivation and potential for the Lewis acid to complex with the amine. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Unlikely to proceed for the same reasons as alkylation. |

This table illustrates the predicted reactivity based on the electronic properties of the trifluorophenyl ring.

Olefinic Transformations and Addition Reactions of the Prop-2-en Moiety

The allyl group's double bond is a site of rich reactivity, susceptible to a range of addition reactions.

Hydroamination involves the addition of an N-H bond across a carbon-carbon double bond. wikipedia.org In the case of this compound, this can occur either intermolecularly or intramolecularly.

Intermolecular Hydroamination: This molecule can serve as the amine component in the hydroamination of other unsaturated compounds. utexas.edu

Intramolecular Hydroamination: While theoretically possible for the amine to add across its own double bond to form a four-membered azetidine (B1206935) ring, this process is generally kinetically and thermodynamically unfavorable without a suitable catalyst.

Formal Hydroamination: More commonly, the molecule can act as a substrate where another amine adds across its double bond. This reaction is often catalyzed by transition metals like iridium or rhodium and typically follows Markovnikov regioselectivity, leading to the formation of 1,2-diamines. utexas.edursc.org The presence of the amine within the substrate can act as a directing group, influencing the regiochemical outcome of the addition. utexas.edu

The double bond of the allylic system can participate as a dipolarophile or a dienophile in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkene can react with a diene. The electron-withdrawing nature of the adjacent trifluorophenyl-substituted carbon can influence the reactivity of the double bond, though it is not a classic electron-deficient alkene for these purposes.

1,3-Dipolar Cycloaddition: The alkene can react with 1,3-dipoles such as nitrones, azides, or azomethine ylides to form five-membered heterocyclic rings. mdpi.com This is a powerful method for constructing complex nitrogen-containing scaffolds. The regioselectivity of the addition would be influenced by both steric and electronic factors of the trifluorophenyl and amine groups.

[3+2] Cycloaddition: Photochemical or transition-metal-catalyzed [3+2] cycloadditions involving N-aryl amines have been reported, suggesting that under appropriate conditions, the title compound could undergo similar transformations. The electron density of the aryl amine can influence the efficiency of these processes.

Oxidation: The double bond is susceptible to various oxidative transformations.

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) would yield the corresponding epoxide, 2-((3,4,5-trifluorophenyl)amino)methyl)oxirane.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce the corresponding diol, 3-((3,4,5-trifluorophenyl)amino)propane-1,2-diol. researchgate.net

Allylic Oxidation (Riley Oxidation): Using reagents like selenium dioxide (SeO₂), it is possible to oxidize the allylic position to an alcohol or carbonyl group, although this can be accompanied by rearrangements. mdpi.comwikipedia.org

Reduction: The double bond can be readily reduced.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas will saturate the double bond to yield 1-(3,4,5-trifluorophenyl)propan-1-amine. researchgate.net This method is generally chemoselective for the alkene in the presence of the aromatic ring, which requires more forceful conditions to reduce.

Rearrangement Reactions Involving the Allylic Amine Scaffold

Allylic amines are known to undergo several types of rearrangement reactions, often catalyzed by transition metals or acids. nih.gov

-Sigmatropic Rearrangements (Aza-Claisen Rearrangement): For a primary allylic amine itself, a Claisen-type rearrangement is not directly applicable. However, derivatives of this amine could undergo such reactions. For instance, if the amine is first converted into an enamine or an N-allyl vinyl ether derivative, it could then participate in an aza-Claisen rearrangement.

mdpi.com-Sigmatropic Rearrangements: These are common for allylic systems containing a heteroatom with a lone pair. For example, if the amine is oxidized to the corresponding amine oxide or converted to a quaternary ammonium (B1175870) salt, it could undergo a mdpi.com-sigmatropic rearrangement.

Palladium-Catalyzed Rearrangements: Allylic amines can undergo palladium-catalyzed rearrangements, which can be thought of as an equilibrium between a π-allyl palladium complex and the amine. nih.gov These reactions can be used to achieve ring expansion or contraction in cyclic systems and can be controlled by electronic factors. nih.gov

Acid-Catalyzed Rearrangements: In the presence of strong acids, the allylic amine can be protonated, and the double bond can migrate. Wagner-Meerwein type rearrangements are also possible via carbocationic intermediates. acs.org

Stereochemical Outcomes and Stereoselectivity in Various Reactions

Detailed research into the stereochemical outcomes of reactions involving this compound is currently limited in the public domain. However, based on the principles of asymmetric synthesis and the reactivity of analogous chiral amines, several potential stereoselective transformations can be hypothesized. The stereogenic center at the carbon bearing the amine group makes this compound a valuable target for stereoselective synthesis and a potential chiral auxiliary or building block in organic synthesis.

One of the primary methods for achieving stereoselectivity is through kinetic resolution . In this process, the two enantiomers of a racemic mixture of this compound would react at different rates with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched amine from the product. nih.gov For instance, enzyme-catalyzed kinetic resolution, a widely used technique for the synthesis of optically active amines, could be a viable approach. bldpharm.com Lipases, in particular, have been shown to be effective in the acylation of racemic amines with high enantioselectivity. bldpharm.com

Another potential avenue for controlling stereochemistry is through dynamic kinetic resolution (DKR) . This process combines the kinetic resolution with an in situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer of the product. mdpi.com Chemoenzymatic DKR, which often utilizes a combination of a metal catalyst for racemization and an enzyme for the stereoselective reaction, has been successfully applied to other α-trifluoromethylated amines. mdpi.com

Furthermore, the asymmetric synthesis of this compound itself would provide direct access to enantiomerically pure forms of the compound. This could be achieved through various methods, including the use of chiral catalysts in the allylation of a corresponding imine or through the stereoselective reduction of a prochiral precursor. nih.govbeilstein-journals.org The development of such synthetic routes is an active area of research in organic chemistry. nih.gov

While specific experimental data for this compound is not yet available, the following table outlines potential stereoselective reactions and their expected outcomes based on established methodologies for similar compounds.

| Reaction Type | Chiral Influence | Expected Outcome | Potential Reagents/Catalysts |

| Kinetic Resolution | Enzyme-catalyzed acylation | Enantioenriched amine and acylated product | Lipase (e.g., Candida antarctica Lipase B), acyl donor |

| Dynamic Kinetic Resolution | Chemoenzymatic acylation | Single enantiomer of the acylated product | Lipase, Racemization catalyst (e.g., Pd/Al2O3) |

| Asymmetric Synthesis | Organocatalytic allylation of imine | Enantioenriched amine | Chiral phosphoric acids, BINOL-derived catalysts |

| Asymmetric Synthesis | Stereoselective reduction of imine | Enantioenriched amine | Chiral reducing agents (e.g., chiral boranes) |

Kinetic and Mechanistic Probes for Reaction Pathway Delineation

To fully understand the reactivity of this compound, a variety of kinetic and mechanistic probes would be necessary to delineate the pathways of its reactions. These studies are crucial for optimizing reaction conditions and for designing new transformations.

Kinetic studies would involve monitoring the rate of a reaction under various conditions, such as changes in temperature, concentration of reactants, and catalyst loading. This data can provide valuable information about the reaction order, activation parameters (enthalpy and entropy of activation), and the rate-determining step of the reaction. For example, in a potential enzyme-catalyzed resolution, kinetic measurements would be essential to determine the enzyme's substrate specificity and enantioselectivity.

Mechanistic probes can provide more detailed insights into the transition states and intermediates involved in a reaction. Some common techniques include:

Isotope Labeling Studies: Replacing one or more atoms in the starting material with a heavier isotope (e.g., deuterium (B1214612) for hydrogen) can reveal which bonds are broken or formed in the rate-determining step. A significant change in the reaction rate upon isotopic substitution (a kinetic isotope effect) provides strong evidence for the involvement of that atom in the transition state.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and visualize the geometries of these species. This can help to distinguish between different possible mechanisms.

In-situ Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to observe the reaction mixture as it evolves, potentially allowing for the direct detection of transient intermediates.

The following table summarizes potential kinetic and mechanistic probes and the information they could provide for reactions involving this compound.

| Probe | Technique | Information Gained |

| Kinetic Analysis | Reaction rate monitoring (e.g., HPLC, GC) | Reaction order, activation parameters, rate-determining step |

| Isotope Labeling | Synthesis and reaction of isotopically labeled substrate | Identification of bond-breaking/forming in the rate-determining step |

| Computational Chemistry | DFT, ab initio calculations | Energies and structures of intermediates and transition states, reaction pathway visualization |

| In-situ Spectroscopy | NMR, IR | Direct observation of reaction intermediates |

| Trapping Experiments | Addition of a trapping agent | Identification of reactive intermediates |

The application of these techniques will be instrumental in building a comprehensive understanding of the chemical reactivity and reaction mechanisms of this compound, paving the way for its potential applications in various fields of chemical synthesis.

Derivatization and Functionalization Strategies

Acylation and Sulfonylation of the Amine Functionality

The primary amine of 1-(3,4,5-trifluorophenyl)prop-2-en-1-amine readily undergoes acylation and sulfonylation reactions to form the corresponding amides and sulfonamides. These transformations are fundamental in organic synthesis, often employed to protect the amine, alter its electronic properties, or introduce new functionalities.

Acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. A variety of acyl groups can be introduced, ranging from simple alkyl and aryl groups to more complex moieties bearing additional reactive handles. The choice of acylating agent and reaction conditions allows for fine-tuning of the properties of the resulting amide. For instance, the introduction of a bulky acyl group can impart specific conformational constraints.

Sulfonylation follows a similar principle, reacting the amine with a sulfonyl chloride, such as toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. The resulting sulfonamides are generally more stable to hydrolysis than the corresponding carboxamides and can serve as valuable intermediates or as final products with distinct biological activities. The chemoselective acylation of primary amines, even in the presence of other nucleophilic functional groups, can be achieved under specific conditions, for example, using potassium acyltrifluoroborates in an acidic aqueous medium. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Conditions |

|---|---|---|

| Acetyl chloride | N-acetyl amide | Base (e.g., triethylamine, pyridine), aprotic solvent |

| Benzoyl chloride | N-benzoyl amide | Base (e.g., triethylamine, pyridine), aprotic solvent |

| Acetic anhydride | N-acetyl amide | +/- catalyst (e.g., DMAP), optional base |

| Toluenesulfonyl chloride | N-tosyl sulfonamide | Base (e.g., pyridine, NaOH), solvent |

Alkylation and Reductive Amination Pathways

The introduction of alkyl groups onto the nitrogen atom can be accomplished through direct N-alkylation or via reductive amination. Direct N-alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. amazonaws.comresearchgate.net However, careful control of stoichiometry and reaction conditions can favor mono-alkylation. The use of a solid-supported base or specific catalytic systems can enhance the selectivity for the desired secondary amine. amazonaws.comresearchgate.net

Reductive amination offers a more controlled approach to N-alkylation. This two-step, one-pot process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices. This method is highly versatile, allowing for the introduction of a wide range of alkyl substituents depending on the carbonyl compound used.

Table 2: Comparison of N-Alkylation Methods

| Method | Reagents | Key Features |

|---|---|---|

| Direct N-Alkylation | Alkyl halide, Base | Simple procedure, risk of over-alkylation. amazonaws.comresearchgate.net |

Formation of Imines and Enamines

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. ambeed.commasterorganicchemistry.comyoutube.comlumenlearning.comlibretexts.org This condensation reaction is typically acid-catalyzed and reversible. masterorganicchemistry.comlumenlearning.comlibretexts.org The resulting imine contains a carbon-nitrogen double bond and is a versatile intermediate for further transformations. For instance, the imine can be reduced to a secondary amine (as in reductive amination), or it can participate in cycloaddition reactions.

In some cases, particularly with enolizable ketones, the initially formed iminium ion can be deprotonated at the α-carbon to yield an enamine. lumenlearning.comacs.orgmakingmolecules.commasterorganicchemistry.comyoutube.com Enamines are nucleophilic at the β-carbon and can undergo a variety of carbon-carbon bond-forming reactions. The equilibrium between the imine and enamine tautomers is influenced by the substitution pattern and reaction conditions. For primary amines, imine formation is generally favored. acs.org

Cyclization Reactions Leading to Heterocyclic Systems

The unique structure of this compound, possessing both a nucleophilic amine and an alkene, makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

One notable example is the Pictet-Spengler reaction . While classically a reaction of β-arylethylamines, a variation involving the in-situ isomerization of an N-allyl imine to an ene-iminium ion followed by cyclization onto the electron-rich aromatic ring could be envisioned, although the electron-withdrawing nature of the trifluorophenyl ring would make this challenging. nih.govwikipedia.orgjk-sci.comnrochemistry.comdepaul.edu A more plausible pathway would be an initial reaction with an aldehyde to form an imine, which could then undergo an intramolecular cyclization.

The aza-Diels-Alder reaction represents another powerful cyclization strategy. nih.govwikipedia.orgrsc.orgwikipedia-on-ipfs.orgaudreyli.com The imine formed from this compound and an appropriate aldehyde can act as a dienophile in a [4+2] cycloaddition with a suitable diene. Alternatively, the allylic amine itself could be part of a diene system that reacts with a dienophile. These reactions provide a direct route to six-membered nitrogen-containing heterocycles.

Furthermore, intramolecular amination of the double bond, potentially catalyzed by a transition metal, could lead to the formation of substituted pyrrolidines or other nitrogen-containing rings. acs.orgsemanticscholar.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

The trifluorophenyl ring of this compound, while generally electron-deficient, can be a substrate for palladium-catalyzed cross-coupling reactions. The fluorine atoms can potentially act as leaving groups under certain conditions, or more likely, the corresponding aryl halide precursor to the amine could be used in cross-coupling reactions prior to the introduction of the amine functionality.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govprinceton.edu This reaction could be used to introduce the 1-aminoprop-2-enyl substituent onto a pre-functionalized 3,4,5-trifluorohalobenzene. Conversely, if one of the fluorine atoms could be selectively replaced with a more reactive halide (e.g., bromine or iodine), this position would become a handle for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This would allow for the synthesis of a diverse library of analogs with modified aromatic cores.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Related Aryl Halide

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Buchwald-Hartwig Amination | Amine | C-N |

| Suzuki Coupling | Boronic acid/ester | C-C |

| Heck Coupling | Alkene | C-C |

Introduction of Additional Chiral Auxiliaries or Ligand Motifs

Given that this compound is a chiral molecule (assuming it is resolved into its enantiomers), it can be used as a scaffold for the synthesis of chiral ligands or as a substrate in diastereoselective reactions employing a chiral auxiliary. umn.edursc.orgresearchmap.jpacs.orgwikipedia.org

The primary amine can be reacted with a chiral carboxylic acid or a derivative to form a diastereomeric amide. This new chiral center can direct the stereochemical outcome of subsequent reactions on the allylic or aromatic part of the molecule. After the desired transformation, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched product. wikipedia.org

Alternatively, the amine itself can be elaborated into a more complex ligand structure. For example, further functionalization of the nitrogen atom and/or the aromatic ring could lead to the creation of bidentate or tridentate ligands. These chiral ligands could then be used in asymmetric catalysis to induce enantioselectivity in a wide range of chemical transformations. researchmap.jpacs.org The synthesis of chiral amines and their use as ligands is a cornerstone of modern asymmetric synthesis. umn.eduacs.orgacs.org

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine, with a molecular formula of C₉H₈F₃N, the theoretical exact mass can be calculated with high precision.

Electrospray ionization (ESI) is a common soft ionization technique that would likely produce the protonated molecular ion, [M+H]⁺. Analysis of this ion's mass-to-charge ratio (m/z) in a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap detector allows for the experimental determination of the molecular formula, distinguishing it from other potential isobaric compounds.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides critical structural information. The fragmentation patterns of primary amines are well-studied. hnxb.org.cnyoutube.com For the title compound, the protonated molecule would be expected to undergo characteristic fragmentation pathways, including the cleavage of bonds alpha to the amine group and fragmentation of the side chain and aromatic ring.

Table 1: Predicted HRMS Data and Plausible Fragmentation Pathways for C₉H₈F₃N

| Fragment Ion Formula | Calculated m/z | Plausible Origin |

|---|---|---|

| [C₉H₉F₃N]⁺ | 192.0682 | [M+H]⁺ |

| [C₉H₆F₃]⁺ | 175.0416 | Loss of NH₃ |

| [C₆H₃F₃]⁺ | 132.0181 | Cleavage of the C-C bond adjacent to the ring |

Note: The m/z values are calculated for the most abundant isotopes and represent theoretical predictions. Experimental values would confirm these assignments.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is required for a complete assignment. The presence of fluorine provides an additional, highly sensitive NMR probe. biophysics.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H Multiplicity |

|---|---|---|---|---|

| 1 | CH-NH₂ | ~4.2 - 4.5 | ~55 - 60 | dd |

| 2 | =CH- | ~5.8 - 6.2 | ~135 - 140 | ddt |

| 3 | =CH₂ | ~5.1 - 5.4 | ~115 - 120 | m |

| 1' | C | - | ~140 - 145 (t) | - |

| 2', 6' | C-H | ~7.0 - 7.3 | ~110 - 115 (d) | t |

| 3', 5' | C-F | - | ~150 - 155 (ddd) | - |

| 4' | C-F | - | ~138 - 142 (dtt) | - |

Note: These are estimated values based on standard chemical shift tables and data for analogous structures. pdx.edulibretexts.orgorganicchemistrydata.org Experimental values may vary. Multiplicities for carbons refer to C-F coupling patterns.

Two-dimensional (2D) NMR experiments are essential to unambiguously assign the predicted signals and confirm the molecule's covalent framework. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton (H1) and the vinyl protons (H2, H3), as well as between the vinyl protons themselves.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the molecular fragments. For instance, correlations from the methine proton (H1) to the aromatic carbons (C1', C2', C6') and from the aromatic protons (H2', H6') to the methine carbon (C1) would confirm the connection of the propenamine side chain to the trifluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational insights. A NOESY spectrum could show correlations between the methine proton (H1) and the adjacent aromatic protons (H2', H6'), confirming their spatial proximity.

The methine carbon (C1) is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). In a standard achiral solvent, the NMR spectra of both enantiomers are identical. Chiral NMR spectroscopy is used to differentiate them and determine enantiomeric excess (ee). youtube.com This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample. rsc.orgresearchgate.net

For an amine, common CSAs include chiral acids like (R)- or (S)-mandelic acid or (R)-(-)-1,1′-Binaphthyl-2,2′-diylhydrogenphosphate (BNP). acs.org The CSA forms transient, diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate, resolved signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum, allowing for their quantification. nih.gov

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the solid form of a compound, including identifying polymorphism (the ability to exist in multiple crystal forms). researchgate.net Different polymorphs can have distinct physical properties. Since fluorine is a highly sensitive nucleus, ¹⁹F SSNMR is particularly advantageous for analyzing fluorinated pharmaceuticals. acs.orgnih.govnih.gov

In an SSNMR spectrum, the chemical shifts of ¹³C and ¹⁹F nuclei are highly sensitive to the local molecular conformation and intermolecular packing in the crystal lattice. nih.gov Therefore, different polymorphs of this compound would exhibit a unique set of chemical shifts, providing a clear fingerprint for each solid form.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint based on the functional groups present. nih.gov For this compound, the spectra would be dominated by vibrations of the amine, alkene, and trifluorophenyl groups. jyoungpharm.orgnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3400 - 3250 | Medium, often two bands |

| C-H Stretch (sp²) | Aromatic & Alkene | 3100 - 3000 | Medium to Weak |

| C=C Stretch | Alkene | 1680 - 1620 | Variable |

| C=C Stretch | Aromatic Ring | 1600, 1500, 1450 | Medium to Strong |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium to Strong |

| C-F Stretch | Aryl-Fluoride | 1350 - 1100 | Strong (FT-IR) |

Note: These are typical ranges. The exact positions and intensities can be influenced by conjugation and intermolecular interactions like hydrogen bonding. researchgate.net

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the C=C bonds and the aromatic ring, which may be weak in the FT-IR spectrum. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govacs.org An achiral compound will not have an ECD spectrum, while a sample containing an excess of one enantiomer of this compound will produce a distinct spectrum.

The two enantiomers will produce mirror-image ECD spectra. The sign and intensity of the observed Cotton effects can be correlated with the absolute configuration (R or S) of the stereocenter. This assignment is often supported by comparing the experimental spectrum to one predicted by time-dependent density functional theory (TD-DFT) calculations. ECD is a highly sensitive method for confirming the enantiopurity and assigning the absolute stereochemistry of chiral compounds. rsc.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, CD spectroscopy would provide a unique spectrum that is a direct consequence of its absolute configuration.

Theoretically, the CD spectrum would be dominated by electronic transitions associated with the chromophores in the molecule. The primary chromophores are the trifluorophenyl ring and the vinyl (prop-2-en) group. The interaction between these groups, dictated by the molecule's conformation, would give rise to characteristic CD signals. A positive or negative Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, would be observed for each electronic transition. kud.ac.inlibretexts.org The sign of the Cotton effect is directly related to the spatial arrangement of the atoms around the chiral center. By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the amine could be determined. nih.gov The technique is highly sensitive to the conformation of the molecule in solution. nih.gov

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in optical rotation of a substance with the wavelength of light. wikipedia.orgslideshare.net An ORD spectrum of this compound would show the variation of its specific rotation across a range of wavelengths. kud.ac.inmgcub.ac.in

Similar to CD, ORD spectra exhibit Cotton effects in the regions of absorption. kud.ac.inlibretexts.org A positive Cotton effect in an ORD spectrum is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning the data from one can theoretically be used to calculate the other. The primary application of ORD in this context would be to confirm the absolute configuration determined by CD spectroscopy and to provide further insight into the chiroptical properties of the molecule. slideshare.netmgcub.ac.in

X-ray Crystallography for Single Crystal Structure Elucidation and Absolute Configuration Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. To perform this analysis on this compound, a suitable single crystal of the compound or a salt derivative would first need to be grown.

The analysis would provide precise atomic coordinates, bond lengths, and bond angles. This would allow for an unambiguous determination of the molecular conformation in the solid state. Furthermore, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration without ambiguity through the use of anomalous dispersion. This technique would definitively confirm the R or S configuration at the chiral center. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Electronic Absorption Spectroscopy for Electronic Transitions and π-System Characterization

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* transitions of the trifluorophenyl ring and the vinyl group.

The substitution pattern on the phenyl ring and its conjugation with the amine and vinyl groups would influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The trifluoro-substitution is expected to cause a shift in the absorption maxima compared to the unsubstituted phenyl analog. The data obtained from UV-Vis spectroscopy is essential for interpreting the CD and ORD spectra, as the Cotton effects in these chiroptical techniques occur at the wavelengths of electronic absorption. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be obtained from such an analysis.

| Spectroscopic Data | Predicted Observation |

| UV-Vis (in Methanol) | |

| λmax 1 | ~210 nm (π-π* transition of the vinyl group) |

| λmax 2 | ~265 nm (π-π* transition of the trifluorophenyl ring) |

| Circular Dichroism (in Methanol) | |

| Δε at λmax 1 | Positive or negative value depending on absolute configuration |

| Δε at λmax 2 | Positive or negative value depending on absolute configuration |

| X-ray Crystallography | |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| Absolute Configuration | Determined as R or S |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can determine the ground-state energy, molecular geometry, and various electronic properties. For 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine, DFT calculations, likely using functionals like B3LYP or PW91P86 with a basis set such as 6-311++G(d,p), would provide a detailed picture of its electronic landscape. researchgate.netnih.gov

Molecular Orbital (MO) analysis, derived from DFT results, helps in understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich amine and allyl groups, while the LUMO would likely be distributed over the electron-deficient trifluorophenyl ring.

A hypothetical DFT study would yield data such as that presented in Table 1.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| Mulliken Charge on Nitrogen | -0.55 e |

Conformation Analysis through Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformation analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Molecular Mechanics (MM) offers a computationally efficient method to explore the conformational space. By using a force field to describe the potential energy of the system, MM can rapidly calculate the energies of thousands of different conformations. Following this, Molecular Dynamics (MD) simulations can be employed. MD simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior of the molecule and its conformational flexibility at a given temperature. liverpool.ac.uk Such simulations would reveal the preferred orientations of the trifluorophenyl ring relative to the prop-2-en-1-amine side chain and the rotational barriers involved.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. wiley.commdpi.com These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property.

For this compound, a wide range of molecular descriptors would be calculated, falling into categories such as electronic, steric, topological, and thermodynamic. researchgate.net These descriptors quantify various aspects of the molecular structure. For instance, QSPR models could be developed to predict properties like boiling point, solubility, or even biological activity by correlating these descriptors with known data from a series of similar amine compounds. acs.org

An illustrative set of molecular descriptors that would be calculated for a QSPR study is shown in Table 2.

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Topological | Wiener Index | 854 |

| Electronic | LogP (Octanol-Water Partition Coefficient) | 2.8 |

| Steric | Molecular Volume | 185 ų |

| Thermodynamic | Molar Refractivity | 45.2 cm³/mol |

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the mechanism of a chemical reaction, such as the synthesis of this compound, is crucial for optimizing reaction conditions and improving yields. Computational chemistry allows for the detailed study of reaction pathways and the identification of transition states. protheragen.ai

Transition state theory is used to locate the saddle point on the potential energy surface that connects reactants and products. ucsb.eduumw.edu By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, which is a key factor governing the reaction rate. acs.org For the synthesis of this amine, which could involve reactions like hydroamination or reductive amination, transition state calculations would clarify the step-by-step process, including bond formation and breaking. acs.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds.

NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of various nuclei, including ¹H, ¹³C, and ¹⁹F. liverpool.ac.uk For this compound, predicting the ¹⁹F NMR chemical shifts is particularly valuable due to the three fluorine atoms on the phenyl ring. researchgate.netnih.gov These predictions, when compared with experimental data, can confirm the molecular structure and provide insights into the electronic environment of the fluorine atoms. rsc.orgnih.govuni-muenchen.de

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. dtic.milacs.orgq-chem.com For the target amine, characteristic frequencies for N-H stretching and bending, C=C stretching of the allyl group, and C-F stretching of the trifluorophenyl ring would be calculated. youtube.comresearchgate.net This information is invaluable for identifying the compound and analyzing its functional groups.

A hypothetical prediction of key spectroscopic data is presented in Table 3.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹⁹F NMR | δ (F3, F5) | -135 ppm |

| δ (F4) | -163 ppm | |

| IR Frequencies | N-H Stretch | 3350, 3450 cm⁻¹ |

| C=C Stretch | 1645 cm⁻¹ | |

| C-F Stretch | 1150-1300 cm⁻¹ |

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Non-covalent interactions (NCIs) play a critical role in determining the structure, stability, and function of molecules, especially in biological systems. nih.govacs.org For this compound, NCI analysis can reveal important intramolecular and intermolecular interactions.

The fluorine atoms in the trifluorophenyl ring can participate in various non-covalent interactions, including C–H···F and C–F···π interactions. researchgate.net While fluorine is highly electronegative, it is generally considered a poor hydrogen bond acceptor. researchgate.net NCI analysis, often visualized through plots, can map the regions of weak interactions within the molecule and in its complexes with other molecules. acs.org

Hydrogen bonding is a key interaction for primary amines. rsc.orgrsc.org The -NH₂ group can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. nih.govacs.orgquora.com Computational studies can quantify the strength and geometry of these hydrogen bonds, which are crucial for understanding the compound's behavior in solution and its potential interactions with biological targets.

Applications in Organic Synthesis and Materials Science

Chiral Building Block in Asymmetric Synthesis

Chiral amines are foundational components in modern asymmetric synthesis, serving as key intermediates for pharmaceuticals, agrochemicals, and other biologically active molecules. nih.gov The structure of 1-(3,4,5-trifluorophenyl)prop-2-en-1-amine is particularly notable as it belongs to the class of α-chiral primary amines, which are crucial starting materials for more complex chiral molecules. sci-hub.se

The development of novel chiral ligands is essential for advancing transition metal-catalyzed asymmetric reactions. nih.gov Chiral primary amines are frequently used as starting points for the synthesis of sophisticated ligand architectures.

By analogy with other chiral amines, this compound can be readily converted into various classes of ligands. For instance, reaction with chlorodiphenylphosphine (B86185) (ClPPh₂) can yield chiral aminophosphine (B1255530) ligands. rsc.org These P,N-type ligands are highly effective in a range of metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. researchgate.net The trifluorophenyl group in such a ligand would exert a strong electron-withdrawing effect, modifying the electronic properties of the metal center and potentially enhancing catalytic activity or selectivity.

Furthermore, this amine can be incorporated into larger, multidentate ligand frameworks. For example, it could serve as a foundational piece for constructing oxazole-pyrimidine (PYMCOX) ligands, which have shown success in nickel-catalyzed asymmetric reductions. The combination of planar chirality from a scaffold like [2.2]paracyclophane with the central chirality of the amine could create a highly effective chiral environment for catalysis. researchgate.net

| Ligand Type | Precursor Type | Metal Application | Representative Reaction | Ref. |

| Aminophosphine | Chiral Primary Amine + ClPPh₂ | Rhodium, Palladium | Hydroformylation, Allylic Amination | rsc.org |

| MaxPHOX | Amino Alcohol + Amino Acid + Phosphinous Acid | Iridium | Asymmetric Hydrogenation | nih.gov |

| PYMCOX | Chiral Aminophenol + Pyrimidine Carboxylic Acid | Nickel | 1,2-Reduction of α,β-Unsaturated Ketones |

Asymmetric organocatalysis, which uses small organic molecules as catalysts, has become a cornerstone of modern synthesis. Chiral primary amines and their derivatives are among the most powerful classes of organocatalysts. rsc.org They typically operate by forming transient iminium or enamine intermediates with substrates.

This compound itself has the potential to function as a primary amine organocatalyst. Its application could be analogous to catalysts derived from natural amino acids or Cinchona alkaloids, which are effective in a wide array of enantioselective transformations. rsc.org Additionally, it could be used to synthesize more complex organocatalysts, such as chiral phosphoric acids (CPAs). While CPAs are often C₂-symmetric to avoid issues with tautomerism, related C₁-symmetric thiophosphorus acids have been developed from chiral amines and evaluated in asymmetric transfer hydrogenation reactions. beilstein-journals.org The unique steric and electronic profile of the trifluorophenyl group could create a distinct chiral pocket, influencing the stereochemical outcome of catalyzed reactions. beilstein-journals.org

The synthesis of complex molecules like natural products and pharmaceuticals often requires the assembly of multiple stereocenters. nih.gov Chiral allylic amines are valuable building blocks in these endeavors because they contain multiple points of functionality that can be manipulated stereoselectively. nih.gov

The subject compound, this compound, can be used to introduce both a stereocenter and a fluorinated aromatic moiety in a single step. The allyl group can undergo various transformations, such as hydrofunctionalization or cycloaddition, while the amine can be acylated or alkylated. Research on related α-chiral allylic amines has demonstrated their conversion into γ-chiral enamides through an organocatalyzed chirality transfer, showcasing the synthetic versatility of this structural motif. The presence of the trifluorophenyl group is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity. nih.govsoton.ac.uk

Scaffold for Novel Molecular Architectures and Functional Molecules

A molecular scaffold is a core structure that allows for the rational, covalent attachment of various functional units. mdpi.com this compound is an ideal scaffold, offering a rigid aromatic platform and two distinct reactive sites—the amine and the alkene—for derivatization.

This dual functionality allows for the construction of complex and functional molecules. For example, the amine can be used in condensation reactions to form imines or in coupling reactions to attach other molecular fragments, while the alkene remains available for subsequent modification. nih.gov This strategy has been used in the synthesis of chalcone (B49325) derivatives and other biologically active compounds containing fluorinated phenyl rings. nih.govresearchgate.net The synthesis of 1,3,4-oxadiazole (B1194373) analogues, which have shown anticancer activity, often involves building upon an amine-functionalized aryl core. nih.gov The defined geometry of the trifluorophenyl ring provides control over the spatial arrangement of appended groups, a critical feature for applications in molecular recognition and drug design. mdpi.com

Precursor for Advanced Polymeric Materials and Oligomers

Fluorinated polymers possess unique properties, including thermal stability, chemical resistance, and low surface energy. The incorporation of functional groups into these materials is a key area of research. This compound can contribute to polymer science in two primary ways.

First, it can be used in post-polymerization modification. researchgate.net This technique involves preparing a polymer with reactive pendant groups, such as activated pentafluorophenyl (PFP) esters, and subsequently reacting them with a functional molecule. researchgate.net The amine group of this compound can readily react with PFP-ester-bearing polymers to introduce the chiral, fluorinated side chain. researchgate.net This method allows for the synthesis of well-defined functional polymers that would be difficult to produce through direct polymerization of the corresponding monomer. researchgate.net

Second, the vinyl group of the molecule suggests its potential use as a monomer in addition polymerization reactions. elsevierpure.com This would lead to the formation of polymers with pendant 1-(3,4,5-trifluorophenyl)amine groups along the backbone. Such polymers could have applications as chiral stationary phases in chromatography or as functional materials with unique surface properties.

Integration into Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems based on non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org The electron-deficient nature of the 3,4,5-trifluorophenyl ring makes this compound an excellent candidate for forming highly stable complexes through polar-π interactions.

Specifically, the interaction between electron-deficient perfluorinated rings and electron-rich aromatic rings is a powerful tool for building supramolecular structures. This has been demonstrated with host molecules like cucurbit researchgate.neturil (CB researchgate.net), which can encapsulate a 1:1 pair of a phenyl-containing guest and a perfluorophenyl-containing guest within its cavity. polimi.it The target amine, with its trifluorophenyl group, would be an ideal guest for such a system. The formation of these host-guest complexes can be used to control molecular function, create responsive materials, and develop "supramolecular prodrugs" where a drug's activity is masked until released from the host. nih.govrsc.org The thermodynamic parameters for the binding of various fluorinated guests to CB researchgate.net highlight the strength and specificity of these interactions.

researchgate.netresearchgate.net| Guest | Kₐ₁ (10⁶ M⁻¹) | Kₐ₂ (10³ M⁻¹) | ΔH₁ (kcal/mol) | ΔH₂ (kcal/mol) | Ref. |

|---|---|---|---|---|---|

| 3,5-Difluorophenyl Guest (2FBVI) | 1.51 | 10.1 | -9.6 | -2.3 | polimi.it |

| 3,4,5-Trifluorophenyl Guest (3FBVI) | 1.15 | 3.39 | -10.1 | -3.7 | polimi.it |

| 2,3,5,6-Tetrafluorophenyl Guest (4FBVI) | 1.12 | 0.95 | -10.0 | -5.7 | polimi.it |

| Perfluorophenyl Guest (5FBVI) | 0.81 | 0.16 | -10.0 | -5.8 | polimi.it |

This table shows data for structurally related N-vinyl imidazolium (B1220033) guests, demonstrating how the degree of fluorination impacts binding affinity (Kₐ) and enthalpy (ΔH) with the CB researchgate.net host. A similar trend would be expected for complexes involving this compound.

Role in Reaction Methodologies Development (e.g., in situ generation of intermediates)

The strategic placement of functional groups in this compound makes it an ideal candidate for the in situ generation of several key reactive intermediates. The electron-deficient nature of the trifluorophenyl ring is expected to significantly modulate the reactivity of the molecule compared to its non-fluorinated analogs, offering unique opportunities for methodological innovation.

One of the most promising applications of this compound is in the generation of aza-ortho-xylylenes. These intermediates are powerful tools for the synthesis of nitrogen-containing heterocycles through Diels-Alder reactions. nih.gov The in situ formation of an aza-ortho-xylylene from a precursor like this compound could be triggered under thermal or catalytic conditions, leading to a cascade reaction that rapidly builds molecular complexity. The trifluorophenyl group would likely influence the stability and reactivity of the aza-ortho-xylylene, potentially altering the regioselectivity and stereoselectivity of subsequent cycloaddition reactions.